molecular formula C21H24N4S B12038632 3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine CAS No. 676245-15-1

3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12038632
CAS No.: 676245-15-1
M. Wt: 364.5 g/mol
InChI Key: RHDLCVYLYNTABD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylphenyl group, and a cinnamylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the tert-Butylphenyl Group: This step involves the alkylation of the triazole ring with tert-butylbenzyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Cinnamylthio Group: The final step involves the thiolation of the triazole derivative with cinnamyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems for efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cinnamylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(tert-Butyl)phenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the triazole ring and the cinnamylthio group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

676245-15-1

Molecular Formula

C21H24N4S

Molecular Weight

364.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-4-amine

InChI

InChI=1S/C21H24N4S/c1-21(2,3)18-13-11-17(12-14-18)19-23-24-20(25(19)22)26-15-7-10-16-8-5-4-6-9-16/h4-14H,15,22H2,1-3H3/b10-7+

InChI Key

RHDLCVYLYNTABD-JXMROGBWSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SC/C=C/C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2N)SCC=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.